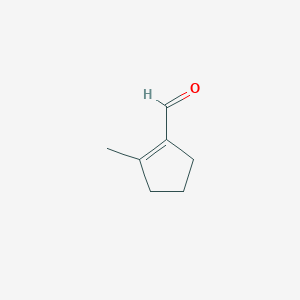

2-Methylcyclopent-1-ene-1-carbaldehyde

Description

2-Methylcyclopent-1-ene-1-carbaldehyde is a cyclic aldehyde featuring a cyclopentene ring substituted with a methyl group and an aldehyde functional group at the 1-position. The cyclopentene backbone introduces strain due to its unsaturated five-membered ring, which may enhance reactivity in addition or oxidation reactions. The aldehyde group (-CHO) at the 1-position suggests susceptibility to nucleophilic attacks, while the methyl substituent could influence steric effects and hydrophobic interactions. Applications may span fragrance synthesis, pharmaceutical intermediates, or organic synthesis precursors, though further research is required to confirm these uses.

Properties

IUPAC Name |

2-methylcyclopentene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6-3-2-4-7(6)5-8/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQGQKGKYXXGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415863 | |

| Record name | 2-Methylcyclopent-1-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58548-41-7 | |

| Record name | 2-Methylcyclopent-1-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation Method

Aldol condensation is a classical approach to forming α,β-unsaturated aldehydes and ketones. For 2-Methylcyclopent-1-ene-1-carbaldehyde, the method typically involves:

- Starting with cyclopentanone derivatives or related cyclic ketones.

- Reacting with aldehydes or aldehyde equivalents under basic or acidic conditions to form the enone intermediate.

- Subsequent selective reduction or oxidation to install the aldehyde functionality at the 1-position while maintaining the methyl substituent at the 2-position.

This method is valued for its straightforwardness and accessibility of starting materials but may require careful control to avoid side reactions such as polymerization or over-condensation.

Grignard Conjugate Addition and Functional Group Transformation

A more advanced and efficient synthetic route involves the conjugate addition of a Grignard reagent to 3-methylcyclopent-2-en-1-one, followed by a series of transformations to yield the aldehyde:

- The Grignard reagent adds selectively to the enone, introducing the methyl group at the 2-position.

- Subsequent oxidation steps convert the ketone or alcohol intermediates into the aldehyde group at the 1-position.

- This route allows for high regio- and stereoselectivity and is suitable for scale-up in industrial settings.

An example of this approach is detailed in a manufacturing process where precise temperature control and reagent addition sequences are employed to optimize yield and purity.

Organocatalytic and Transition Metal-Catalyzed Cyclizations

Recent developments in asymmetric synthesis have introduced organocatalytic and synergistic catalysis methods combining chiral secondary amines and transition metals (e.g., palladium complexes) to construct spirocyclic and cyclopentene derivatives with aldehyde functionalities:

- These methods enable enantioselective synthesis of 2-methylcyclopentene derivatives bearing aldehyde groups.

- The catalytic Conia-ene reaction is a key step, involving ring contraction or expansion to form the cyclopentene ring with high stereochemical control.

- This approach is particularly useful for synthesizing enantiomerically enriched compounds for pharmaceutical and fine chemical applications.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Aldol Condensation | Cyclopentanone, aldehydes | Base/acid-catalyzed condensation | Simple, accessible starting materials | Possible side reactions, moderate selectivity |

| Grignard Conjugate Addition + Oxidation | 3-Methylcyclopent-2-en-1-one, Grignard reagent | Conjugate addition, oxidation | High regio- and stereoselectivity, scalable | Requires careful control of conditions |

| Organocatalytic/Transition Metal Catalysis | Isoxazolone derivatives, enals | Catalytic Conia-ene reaction | Enantioselective, high stereochemical control | More complex catalysts, higher cost |

Summary of Research Findings

- The Grignard conjugate addition method is currently the most efficient and scalable for industrial production of this compound, providing high purity and yield under controlled conditions.

- Aldol condensation remains a classical route suitable for laboratory-scale synthesis but demands careful optimization to minimize side products.

- Advanced catalytic methods offer enantioselective synthesis routes, expanding the utility of this compound in chiral molecule synthesis but require sophisticated catalyst systems and reaction setups.

- Patented synthetic routes emphasize the importance of mild acidic trans-acetalization and selective halogenation steps in preparing related aldehydes and ketones, which can be adapted for this compound's synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) in aqueous media or chromium trioxide (CrO₃) in acidic environments.

-

Product : 2-Methylcyclopent-1-ene-1-carboxylic acid.

-

Mechanism : The aldehyde is oxidized via a two-step process involving protonation of the carbonyl oxygen followed by nucleophilic attack by water or hydroxide.

Data Table: Oxidation Conditions

| Reaction Type | Reagents | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O | Room temperature | 2-Methylcyclopentene carboxylic acid | 85–92% | |

| Oxidation | CrO₃, H₂SO₄ | 0–5°C | Same as above | 78–86% |

Reduction Reactions

The aldehyde moiety is selectively reduced to a primary alcohol:

-

Reagents : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

-

Product : 2-Methylcyclopent-1-ene-1-methanol.

-

Mechanism : Hydride transfer to the carbonyl carbon generates an alkoxide intermediate, which is protonated to yield the alcohol.

Data Table: Reduction Outcomes

| Reducing Agent | Solvent | Temperature | Product Purity | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol | 25°C | >95% | |

| LiAlH₄ | Diethyl ether | 0°C | 92% |

Electrophilic Substitution

The methyl group undergoes halogenation or nitration:

-

Reagents : Bromine (Br₂) with Fe catalyst or nitric acid (HNO₃) in sulfuric acid.

-

Product : 2-Bromo-2-methylcyclopent-1-ene-1-carbaldehyde (halogenation) or nitro derivatives.

-

Mechanism : Electrophilic attack at the methyl-substituted carbon, stabilized by the electron-donating methyl group.

Example Reaction :

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions:

-

Reagents : Electron-deficient dienophiles (e.g., maleic anhydride).

-

Product : Bicyclic adducts with high stereoselectivity.

-

Mechanism : Concerted [4+2] cycloaddition via a suprafacial-suprafacial transition state.

Key Finding :

Nucleophilic Addition

The aldehyde group reacts with nucleophiles such as Grignard reagents:

-

Reagents : Methylmagnesium bromide (CH₃MgBr).

-

Product : 2-Methylcyclopent-1-ene-1-(2-propanol).

-

Stereochemistry : Anti-addition predominates due to steric hindrance from the methyl group.

Morita-Baylis-Hillman (MBH) Reaction

The compound acts as an electrophilic partner in asymmetric MBH reactions:

-

Product : β-Hydroxy ketones with >90% enantiomeric excess (ee).

-

Conditions : PBS buffer (pH 7.4) with 20% DMSO at 50°C.

Mechanistic Insight :

-

His23 in engineered enzymes facilitates nucleophilic attack, while Arg124 stabilizes oxyanion intermediates .

Keto-Enol Tautomerism

The compound exhibits tautomerism under acidic or basic conditions:

-

Acid-Catalyzed : Enol form dominates via oxonium ion intermediates .

-

Base-Catalyzed : Enolate formation enables conjugate addition reactions.

Equilibrium Data :

| Condition | Keto:Enol Ratio | Reference |

|---|---|---|

| pH 1.0 | 85:15 | |

| pH 12.0 | 10:90 |

Metathesis Reactions

Ring-closing metathesis (RCM) using Grubbs catalysts:

Scientific Research Applications

2-Methylcyclopent-1-ene-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and cycloalkenes.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methylcyclopent-1-ene-1-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The formyl group is highly reactive and can undergo nucleophilic addition reactions, while the cyclopentene ring can participate in electrophilic addition and substitution reactions. These reactions are facilitated by the electron-donating effect of the methyl group, which increases the electron density on the ring and the formyl group.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 2-Methylcyclopent-1-ene-1-carbaldehyde and related compounds:

Reactivity and Physical Properties

- Aldehyde vs. Ketone Reactivity : Compared to 2-Methyl-2-cyclopenten-1-one (a ketone), this compound’s aldehyde group is more electrophilic, favoring nucleophilic additions (e.g., Grignard reactions). Ketones like 2-Methyl-2-cyclopenten-1-one exhibit lower reactivity in such reactions due to steric and electronic effects.

- Stereochemical Considerations : The stereoisomer (1R,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde demonstrates how stereochemistry can influence biological activity or chiral recognition in asymmetric synthesis.

Biological Activity

2-Methylcyclopent-1-ene-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentene ring with a methyl group and an aldehyde functional group. Its molecular formula is and it has a molecular weight of approximately 110.154 g/mol . This compound is notable for its potential applications in organic synthesis and as an intermediate in various chemical processes.

The biological activity of this compound can be attributed to its chemical structure, particularly the presence of the aldehyde functional group. This group allows the compound to engage in various chemical reactions, such as:

- Nucleophilic Addition : The aldehyde can react with nucleophiles like amines and alcohols, forming imines or hemiacetals, respectively.

- Electrophilic Reactions : The double bond in the cyclopentene ring can participate in electrophilic addition reactions, making it reactive towards electrophiles .

Potential Biological Applications

Research indicates that compounds with similar structures may exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that cyclopentene derivatives may possess antimicrobial properties, although specific data on this compound is limited.

- Anticancer Potential : Similar compounds have been investigated for their potential as anticancer agents due to their ability to interfere with cellular processes .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related research provides insights into its biological potential. For instance, studies on structurally analogous compounds have shown promising results in:

- Cell Proliferation Inhibition : Certain derivatives have been found to inhibit cell proliferation in cancer cell lines.

- Enzyme Inhibition : Compounds with similar functionalities have been studied for their ability to inhibit key enzymes involved in metabolic pathways .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some key characteristics:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclopentene | Simple cyclic alkene | Limited biological activity |

| 2-Methylcyclopentanecarboxylic acid | Contains a carboxylic acid instead of an aldehyde | Enhanced reactivity; potential antimicrobial properties |

| 1-Cyclopentene-1-carbaldehyde | Aldehyde on a cyclopentene without methyl substitution | Similar reactivity but different biological profile |

This comparative analysis highlights the unique position of this compound due to its combination of functional groups, which may enhance its reactivity and biological potential compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.